BenchChemオンラインストアへようこそ!

cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid

Peptide Synthesis Purity Comparison Quality Control

cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid (CAS 959746-05-5) is a conformationally constrained, Boc-protected cyclic β-amino acid building block featuring a cis-cyclopentene scaffold. It is supplied as a racemic (±)-cis mixture by major vendors such as Sigma-Aldrich (Cat.

Molecular Formula C22H34N2O8
Molecular Weight 454.52
CAS No. 959746-05-5
Cat. No. B2478648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid
CAS959746-05-5
Molecular FormulaC22H34N2O8
Molecular Weight454.52
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1C=CCC1C(=O)O
InChIInChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h4,6-8H,5H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
InChIKeyLQZRHCZNCTUTMK-RXZNUWRWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid (CAS 959746-05-5): Procurement-Relevant Identity and Key Differentiators


cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid (CAS 959746-05-5) is a conformationally constrained, Boc-protected cyclic β-amino acid building block featuring a cis-cyclopentene scaffold [1]. It is supplied as a racemic (±)-cis mixture by major vendors such as Sigma-Aldrich (Cat. No. 713813) at ≥96.5% (HPLC) purity, with a reported melting point of 134–137 °C [1][2]. Its structure—combining a Boc-protected amine orthogonally removable under acidic conditions with a free carboxylic acid—enables direct use in both solution-phase and solid-phase peptide synthesis .

Why Generic Substitution of cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid Fails: Conformational, Stereochemical, and Functional Imperatives


Substituting cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid with seemingly analogous compounds—such as the saturated cyclopentane variant, trans-geometry isomers, 4‑amino regioisomers, or Fmoc‑protected analogs—introduces critical liabilities. The cis‑cyclopentene ring imposes a unique combination of torsional angles and olefin planarity that cannot be replicated by the fully saturated cis‑2‑(Boc‑amino)cyclopentanecarboxylic acid (CAS 136315‑70‑3) [1]. Conversely, the commercially accessible trans‑2‑amino‑cyclopent‑3‑ene analog is typically available only as the methyl ester (CAS 1272666-21-3), necessitating additional hydrolysis and risking epimerization if the free acid is required . Furthermore, 4‑(Boc‑amino)‑2‑cyclopentene‑1‑carboxylic acid regioisomers (e.g., CAS 151907‑79‑8) place the amine at a different ring position, fundamentally altering the backbone dihedral angle profile of resulting peptides . The choice between Boc and Fmoc protection is also consequential: the target compound’s Boc group is indispensable for Boc‑strategy solid‑phase peptide synthesis and provides orthogonal stability to Fmoc‑based strategies, whereas direct procurement of the pre‑protected Boc derivative avoids the time‑consuming and yield‑reducing step of protecting the free amine of cis‑2‑aminocyclopent‑3‑ene‑1‑carboxylic acid hydrochloride (CAS 122022‑92‑8) [2].

Quantitative Differentiation Evidence for cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid: Comparator-Based Procurement Decision Data


Purity Benchmark: Target Compound (≥96.5% HPLC) vs. Saturated cis-Cyclopentane Analog (≥97.0% TLC)

When procuring for GLP‑1 or other cGMP‑adjacent peptide programs, the analytical method used for purity determination is decisive. The target compound, supplied by Sigma‑Aldrich (Cat. No. 713813), carries a certified purity of ≥96.5% as measured by HPLC—a chromatographic method that separates and quantifies individual organic impurities [1]. In contrast, the structurally closest saturated analog, cis‑2‑(Boc‑amino)cyclopentanecarboxylic acid (CAS 136315‑70‑3, Sigma‑Aldrich Cat. No. 713856), is specified at ≥97.0% purity, but the determination method is Thin‑Layer Chromatography (TLC), a semi‑quantitative technique with lower resolution and precision [2]. For applications requiring accurate impurity profiling, the HPLC‑validated specification provides greater confidence in batch consistency and lower risk of undetected contaminants.

Peptide Synthesis Purity Comparison Quality Control

Geometric Isomer Differentiation: cis-2-Boc-aminocyclopent-3-ene-1-carboxylic Acid vs. trans-2-Boc-aminocyclopent-3-ene-1-carboxylic Acid Methyl Ester

The cis configuration of the target compound enforces a specific spatial relationship between the amine and carboxylic acid groups, dictating the backbone dihedral angles of downstream peptides. A peer‑reviewed study by Benedek et al. demonstrated that starting from N‑protected cis‑ and trans‑2‑aminocyclopent‑3‑enecarboxylic acid derivatives, distinct stereoisomeric 2‑amino‑3‑hydroxycyclopentanecarboxylic acids and 2‑amino‑3,4‑dihydroxycyclopentanecarboxylic acids were obtained, with stereochemistry unambiguously confirmed by NMR [1]. Crucially, the trans geometric isomer of this compound class is commercially listed not as the free carboxylic acid but as the methyl ester (CAS 1272666-21-3, ≥97% purity, $242.90 for 100 mg at Aladdin Scientific) . Procurement of the trans‑methyl ester necessitates an additional saponification step that erodes overall yield and risks epimerization, whereas the target cis‑free acid is available directly, eliminating this synthetic burden .

Conformational Constraint Stereochemical Purity Peptide Foldamer Design

Regiospecific Utility: 2‑Amino‑cyclopent‑3‑ene‑1‑carboxylic Acid Scaffold vs. 4‑(Boc‑amino)‑2‑cyclopentene‑1‑carboxylic Acid Regioisomers

The position of the amino group on the cyclopentene ring is a primary determinant of the conformational space accessible to foldamer backbones. Tanaka et al. reported that homopeptides of the cyclopentene‑based α,α‑disubstituted amino acid Ac5c= adopt a 3₁₀‑helical structure—a conformation stabilized by the specific relative positioning of the α‑amine and α‑carboxyl substituents on the five‑membered ring [1]. The target compound, with the amine at the 2‑position and the carboxylic acid at the 1‑position in a cis relationship, provides the requisite 1,2‑substitution pattern to mimic this architecture. In contrast, the 4‑(Boc‑amino)‑2‑cyclopentene‑1‑carboxylic acid regioisomers—available as single enantiomers, e.g., (1S,4R)‑CAS 151907‑79‑8 (≥98.0% HPLC, Sigma‑Aldrich) —place the amino group at the 4‑position, generating a 1,4‑substitution pattern that yields fundamentally different backbone torsional profiles. For projects aiming to replicate or extend the conformational behavior of cis‑2‑aminocyclopentene‑based foldamers, the 2‑amino regioisomer is non‑negotiable.

Regiochemistry Foldamer Design Conformational Analysis

Protecting Group Orthogonality: Boc‑Protected Target Compound vs. Fmoc‑Protected Analog

The Boc (tert‑butoxycarbonyl) group on the target compound is the standard Nα‑protection for Boc‑strategy solid‑phase peptide synthesis (SPPS), where it is removed under mild acidic conditions (e.g., TFA) without affecting benzyl‑based side‑chain protecting groups [1]. The alternative Fmoc‑protected analog, Fmoc‑NH‑cis‑cyclopent‑3‑ene‑COOH, is available from specialty suppliers but is not listed by major vendors such as Sigma‑Aldrich, limiting procurement reliability and batch traceability . Researchers employing Boc‑SPPS must therefore either purchase the pre‑Boc‑protected target compound or conduct Boc‑protection of the free amine hydrochloride (CAS 122022‑92‑8, ≥97.0% AT) before use. The latter step introduces additional labor, reagent costs, and purification requirements, reducing net yield and increasing timeline uncertainty. Procuring the target compound directly eliminates this bottleneck and ensures the Boc group is installed under controlled, documented conditions by the manufacturer.

Protecting Group Strategy Solid-Phase Peptide Synthesis Orthogonal Deprotection

Cost and Availability: Target Compound (Sigma-Aldrich Global Distribution) vs. Niche Custom Synthesis Alternatives

Supply chain robustness is a critical factor in chemical procurement for multi‑stage synthesis programs. The target compound (CAS 959746‑05‑5) is distributed globally by Sigma‑Aldrich (Cat. No. 713813) with standardized packaging (500 mg in glass bottle), documented CoA availability, and established shipping logistics [1]. Multiple secondary suppliers (CymitQuimica, Squarix, AKSci, Smolecule) offer the compound with purities ranging from 95% to 97%+, providing sourcing redundancy [2]. In contrast, the Fmoc‑protected analog and certain stereochemically pure enantiomers of the 2‑amino‑cyclopent‑3‑ene scaffold are available only through custom synthesis or niche vendors, with lead times measured in weeks and batch‑to‑batch variability posing additional risk [3]. For programs requiring repeated, predictable procurement, the target compound’s multi‑vendor catalog status is a quantifiable supply‑chain advantage.

Procurement Supply Chain Cost Comparison

Application Evidence in Stereochemical Derivatization: cis‑2‑Aminocyclopent‑3‑ene Scaffold in Hydroxy‑Substituted Cispentacin Synthesis

The cis‑2‑aminocyclopent‑3‑ene scaffold is not just a theoretical building block—it has been experimentally validated as a key intermediate in the stereoselective synthesis of bioactive molecules. Benedek et al. reported that N‑protected cis‑ and trans‑2‑aminocyclopent‑3‑enecarboxylic acid derivatives serve as starting points for synthesizing distinct stereoisomers of hydroxy‑substituted cispentacin derivatives, with stereochemistry confirmed by NMR spectroscopy [1]. This work demonstrates that the cis‑cyclopentene geometry directly dictates the relative configuration of downstream hydroxylated products, establishing the target compound’s scaffold as an essential entry point for accessing cis‑configured cyclopentane amino acids. No analogous study has employed the trans isomer to access the same cis‑configured products without additional epimerization steps.

Stereochemical Derivatization Cispentacin Analog Conformational Control

Optimal Research and Industrial Application Scenarios for cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid


Conformationally Constrained Peptide Foldamer Synthesis (3₁₀‑Helix Mimetics)

The 1,2‑cis‑substituted cyclopentene scaffold of the target compound enforces backbone dihedral angles that promote 3₁₀‑helical conformations in homopeptides, as demonstrated by Tanaka et al. for the related α,α‑disubstituted Ac5c= system [1]. Researchers designing foldamers that require a predictable, rigid helical architecture should prioritize this 2‑amino‑1‑carboxylic acid substitution pattern over 1,4‑regioisomeric or saturated analogs, which produce divergent conformational profiles. The compound’s Boc protection enables direct incorporation into Boc‑strategy SPPS without additional functional group manipulation.

Stereoselective Synthesis of cis‑Configured Cyclopentane Amino Acid Derivatives

As shown by Benedek et al., N‑protected cis‑2‑aminocyclopent‑3‑enecarboxylic acid derivatives are the requisite starting materials for synthesizing hydroxy‑substituted cispentacin analogs with cis relative configuration [2]. The target compound’s predefined cis geometry provides stereochemical control in subsequent oxidation or functionalization steps. For medicinal chemistry programs targeting cis‑configured cyclopentane amino acid pharmacophores, substituting the cis‑olefin scaffold with the trans isomer or a saturated analog would either yield the wrong stereoisomer or require additional epimerization steps, increasing synthetic complexity.

Boc‑Strategy Solid‑Phase Peptide Synthesis (GLP‑1 and Conformationally Restricted Peptide Therapeutics)

The target compound is directly compatible with Boc‑strategy SPPS, where the Boc group is removed under standard TFA conditions while the carboxylic acid is available for immediate coupling to resin‑bound amines [3]. This contrasts with the unprotected cis‑2‑aminocyclopent‑3‑ene‑1‑carboxylic acid hydrochloride (CAS 122022‑92‑8), which requires an additional Boc‑installation step before use. For industrial peptide synthesis programs operating under cGMP or cGMP‑adjacent quality systems, the availability of the compound with HPLC‑certified purity (≥96.5%) and full CoA from Sigma‑Aldrich simplifies quality documentation and regulatory compliance.

Structure–Activity Relationship (SAR) Studies of Cyclic β‑Amino Acid Residues in Bioactive Peptides

Cyclic β‑amino acids with defined cis‑cyclopentene geometry are used to systematically probe the effect of backbone constraint on peptide bioactivity and protease resistance . The target compound’s commercial availability from multiple vendors (Sigma‑Aldrich, CymitQuimica, Squarix) ensures supply continuity across iterative SAR campaigns. The HPLC‑certified purity provides the batch consistency necessary to attribute observed biological activity differences to structural modifications, rather than to varying impurity profiles.

Quote Request

Request a Quote for cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.